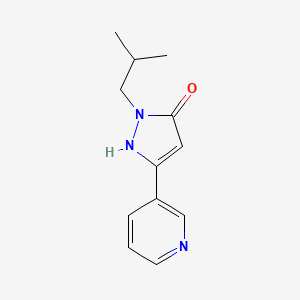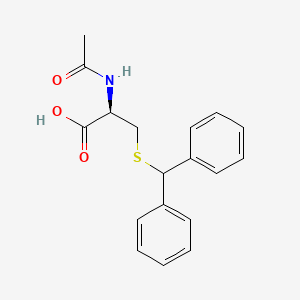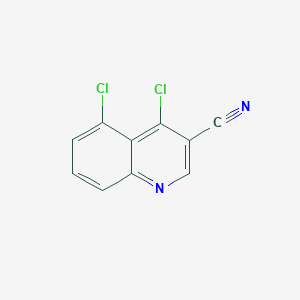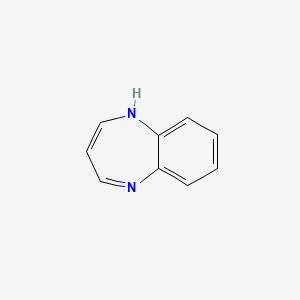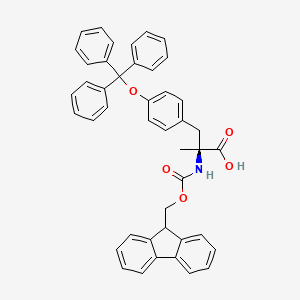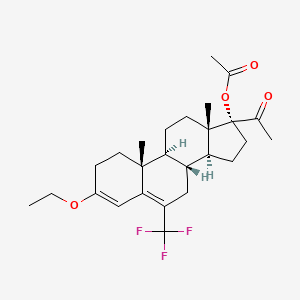
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is a synthetic steroidal compound. It is known for its unique chemical structure, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pregnadiene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate typically involves multiple steps starting from suitable steroidal precursors. The general synthetic route may include:
Introduction of the Ethoxy Group: This step involves the ethoxylation of a suitable precursor.
Hydroxylation: Introduction of the hydroxy group at the 17th position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 6th position.
Formation of the Pregnadiene Backbone: This involves the formation of the diene structure through appropriate chemical reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-17-methylpregna-3,5-dien-20-one: Similar structure but with a methyl group instead of a hydroxy group.
3-Ethoxypregna-3,5-diene-21,17alpha-carbolactone: Similar backbone but with different functional groups.
Uniqueness
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
2802-19-9 |
|---|---|
Formule moléculaire |
C26H35F3O4 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-6-(trifluoromethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C26H35F3O4/c1-6-32-17-7-10-23(4)19-8-11-24(5)20(9-12-25(24,15(2)30)33-16(3)31)18(19)14-22(21(23)13-17)26(27,28)29/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
Clé InChI |
RFRZNGJBWJIQCF-DAHGFBLPSA-N |
SMILES isomérique |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)C(F)(F)F |
SMILES canonique |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


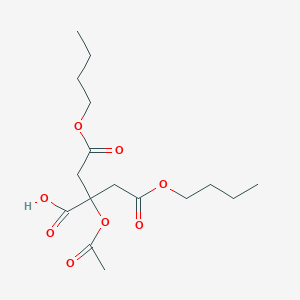
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
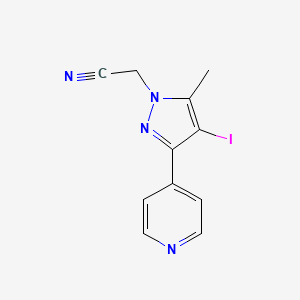
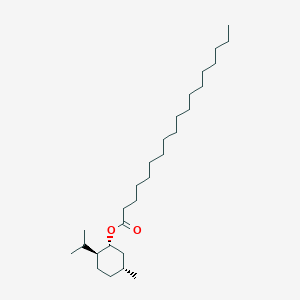
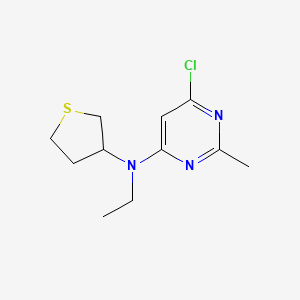


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
